molecular formula C55H62N10O8 B606998 DD-03-171 CAS No. 2366132-45-6

DD-03-171

Número de catálogo B606998
Número CAS: 2366132-45-6
Peso molecular: 991.163
Clave InChI: QBPVFCNYKUENHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) with an IC50 value of 5.1 nM . It degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 . It also degrades Ibrutinib-resistant C481S-BTK mutant cancer cells .


Molecular Structure Analysis

The molecular structure of DD-03-171 is complex, with a molecular weight of 991.16 . The exact mass is 990.48 . The elemental composition is C, 66.65; H, 6.31; N, 14.13; O, 12.91 .


Chemical Reactions Analysis

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) that degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 .


Physical And Chemical Properties Analysis

DD-03-171 has a molecular weight of 991.16 . It is soluble to 50 mM in DMSO .

Relevant Papers The paper “Bruton tyrosine kinase degradation as a therapeutic strategy for cancer” discusses the potential of BTK degradation as a therapeutic strategy for cancer . Another paper “Overcoming Cancer Drug Resistance Utilizing PROTAC Technology” discusses the potential of PROTACs like DD-03-171 in overcoming cancer drug resistance .

Aplicaciones Científicas De Investigación

Cancer Therapy

DD-03-171 has been used in the field of cancer therapy . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 . These are three validated targets in B-cell malignancies .

Overcoming Drug Resistance

DD-03-171 has shown potential in overcoming drug resistance in cancer treatment . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, DD-03-171 offers an alternative therapeutic modality to cancer treatments with various potential advantages .

Targeting Oncoproteins

DD-03-171 has been used to target oncoproteins for degradation . This approach offers several advantages for cancer therapy including resiliency to acquired mutations in the target protein, enhanced selectivity, lower dosing requirements, and the potential to abrogate oncogenic transcription factors and scaffolding proteins .

In Vivo Studies

In vivo, DD-03-171 given IP degrades BTK, reduces peripheral tumor cell counts, and prolongs survival in mice xenografted with DLBCL or MCL patient-derived samples .

Proteolysis-Targeting Chimeras (PROTACs)

DD-03-171 is a part of the Proteolysis-Targeting Chimeras (PROTACs) technology . PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds .

Target Protein Alteration

DD-03-171 has been used to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'DD-03-171' involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyphenyl)acetic acid" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium acetate and triphenylphosphine to form the desired product.", "Step 3: The product is then purified using column chromatography to obtain the final compound 'DD-03-171'." ] }

Número CAS

2366132-45-6

Nombre del producto

DD-03-171

Fórmula molecular

C55H62N10O8

Peso molecular

991.163

Nombre IUPAC

4-(tert-Butyl)-N-(3-(6-((4-(4-(6-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)hexyl)piperazine-1-carbonyl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)benzamide

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

Clave InChI

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DD-03-171
Reactant of Route 2
Reactant of Route 2
DD-03-171
Reactant of Route 3
Reactant of Route 3
DD-03-171
Reactant of Route 4
Reactant of Route 4
DD-03-171
Reactant of Route 5
DD-03-171
Reactant of Route 6
DD-03-171

Q & A

Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?

A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, DD-03-171 acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows DD-03-171 to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []

Q2: Beyond BTK, are there other proteins targeted by DD-03-171?

A: Yes, research has shown that DD-03-171 exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []

Q3: What preclinical data supports the efficacy of DD-03-171?

A: In preclinical studies, DD-03-171 demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, DD-03-171 showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, DD-03-171 treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []

Q4: Does DD-03-171 show activity in other cell types besides MCL cells?

A: Research suggests that DD-03-171, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for DD-03-171 in preventing thrombosis, although further research is needed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.